5-(Trifluoromethoxy)quinolin-4-ol
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Overview
Description
5-(Trifluoromethoxy)quinolin-4-ol is a chemical compound with the molecular formula C10H6F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group and the hydroxyl group on the quinoline ring imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 5-chloroquinolin-4-ol, is reacted with a trifluoromethoxy reagent under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)quinolin-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-(Trifluoromethoxy)quinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethoxy)quinolin-4-ol
- 8-(Trifluoromethoxy)quinolin-5-yl boronic acid
- 4-Hydroxy-6-(trifluoromethoxy)quinoline
Uniqueness
5-(Trifluoromethoxy)quinolin-4-ol is unique due to the specific position of the trifluoromethoxy group on the quinoline ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-9(8)7(15)4-5-14-6/h1-5H,(H,14,15) |
InChI Key |
ZRWGNWRCSIDGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
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